molecular formula C22H22BrN3O4S2 B2991377 N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide CAS No. 893789-71-4

N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide

Cat. No. B2991377
CAS RN: 893789-71-4
M. Wt: 536.46
InChI Key: IZEWHHILXPZPHW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide is a useful research compound. Its molecular formula is C22H22BrN3O4S2 and its molecular weight is 536.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds incorporating sulfamoyl moieties, similar to the structural features found in the compound of interest, have been synthesized for their potential as antimicrobial agents. For example, Darwish et al. (2014) synthesized new heterocyclic compounds bearing a sulfonamide moiety, aiming for antimicrobial application. These compounds, including thiazole, pyridone, and pyrazole derivatives, showed promising in vitro antibacterial and antifungal activities, highlighting the potential utility of complex molecules with sulfamoyl and related groups in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Dual Inhibitory Applications

Gangjee et al. (2008) explored thieno[2,3-d]pyrimidine antifolates for their dual inhibitory effects against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway of cancer cells. Their research on compounds structurally related to N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide suggests potential applications in cancer therapy by targeting multiple pathways simultaneously (Gangjee, Qiu, Li, & Kisliuk, 2008).

Anticonvulsant Applications

Severina et al. (2020) studied S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. Their work demonstrates the relevance of thiopyrimidine and acetamide derivatives in neuroscience research, particularly for developing new anticonvulsant therapies. This aligns with the structural aspects of N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide and suggests potential applications in the study and treatment of seizure disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

N-(2-bromophenyl)-2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O4S2/c1-22(2,3)14-8-10-15(11-9-14)32(29,30)18-12-24-21(26-20(18)28)31-13-19(27)25-17-7-5-4-6-16(17)23/h4-12H,13H2,1-3H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWHHILXPZPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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